(2-Ethyl-4-methoxyphenyl)boronic acid
Overview
Description
(2-Ethyl-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H13BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both an ethyl and a methoxy group on the phenyl ring makes this compound unique and useful in various chemical applications.
Scientific Research Applications
(2-Ethyl-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential as a reversible covalent inhibitor in enzyme studies.
Medicine: Explored for its role in the development of boron-containing drugs, such as protease inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Safety and Hazards
“(2-Ethyl-4-methoxyphenyl)boronic acid” is classified under the GHS07 hazard class. The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .
Future Directions
Boronic acids, including “(2-Ethyl-4-methoxyphenyl)boronic acid”, have been widely used in various fields of scientific research and production of fine chemicals, such as pharmaceuticals, pesticides, and advanced materials . Their use in Suzuki-Miyaura coupling reactions is particularly notable . Future research may focus on developing new boronic acid reagents with properties tailored for specific reaction conditions .
Mechanism of Action
Target of Action
The primary target of (2-Ethyl-4-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Pharmacokinetics
These compounds are only marginally stable in water, which could impact their bioavailability .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of complex organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, the environmental pH can significantly impact the stability and reactivity of the compound . Additionally, the compound’s reactivity can be catalyzed by ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-4-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, like Pd(dppf)Cl2, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: (2-Ethyl-4-methoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in other reactions like Chan-Lam coupling, where it reacts with amines or alcohols in the presence of a copper catalyst to form C-N or C-O bonds .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide in a solvent like THF or DMF.
Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), and an amine or alcohol in a solvent like dichloromethane.
Major Products: The major products of these reactions are biaryl compounds in the case of Suzuki-Miyaura coupling and aryl amines or aryl ethers in the case of Chan-Lam coupling .
Comparison with Similar Compounds
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
- 4-Ethylphenylboronic acid
Comparison: (2-Ethyl-4-methoxyphenyl)boronic acid is unique due to the presence of both an ethyl and a methoxy group on the phenyl ring. This combination can influence its reactivity and selectivity in chemical reactions. For example, the methoxy group can act as an electron-donating group, enhancing the nucleophilicity of the boronic acid, while the ethyl group can provide steric hindrance, affecting the overall reaction outcome .
Properties
IUPAC Name |
(2-ethyl-4-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-7-6-8(13-2)4-5-9(7)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTURCRYQLGBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467706 | |
Record name | (2-ethyl-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342899-07-4 | |
Record name | (2-ethyl-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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